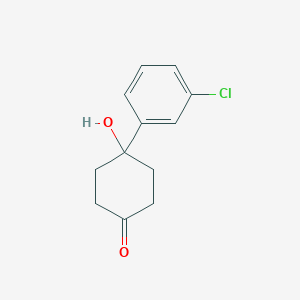

4-(3-Chlorophenyl)-4-hydroxycyclohexan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

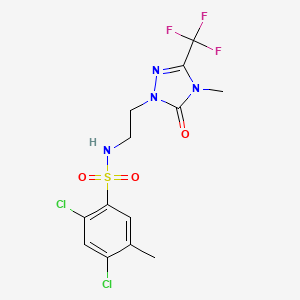

The synthesis of similar compounds involves various chemical reactions. For instance, the synthesis of hydrazine-coupled pyrazoles involves elemental microanalysis, FTIR, and 1H NMR techniques . Another study reported the synthesis and anti-proliferative efficacy of the adamantane-linked 1,2,4-triazole derivative .Molecular Structure Analysis

The molecular structure of similar compounds has been established by single-crystal X-ray diffraction and synchrotron radiation X-ray powder diffraction .Chemical Reactions Analysis

Chemical reactions involving similar compounds have been studied. For example, the protodeboronation of pinacol boronic esters has been reported . Another study discussed the preparation of samples for analysis .Physical And Chemical Properties Analysis

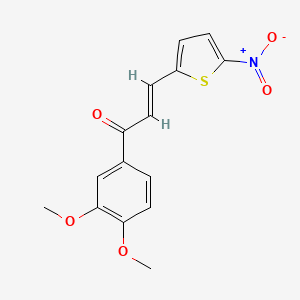

The physical and chemical properties of similar compounds have been analyzed. For instance, a study reported the key electronic, optical, second and third order nonlinear optical properties of a novel chalcone derivative .Applications De Recherche Scientifique

Photogeneration and Reactivity of Aryl Cations

Research by Protti et al. (2004) delves into the photogeneration and reactivity of aryl cations from aromatic halides, including 4-chlorophenol, in various solvents. The study highlights the formation of arylated products through the addition of pi nucleophiles, showcasing a pathway for synthesizing compounds related to 4-(3-Chlorophenyl)-4-hydroxycyclohexan-1-one under specific conditions (Protti, Fagnoni, Mella, & Albini, 2004).

Synthesis and Crystal Structure Analysis

Zhao et al. (2009) reported on the synthesis and crystal structure of a compound closely related to this compound. Their work demonstrates the structural characterization of cyclohexenyl derivatives, contributing to the understanding of their chemical properties and potential applications (Zhao, Jin-Hao, Zhou, Yong, Xu, Xu-hui, Cheng, Jing-li, & Zhu, Guo-Nian, 2009).

Organosilicon Building Blocks for Synthesis

Fischer, Burschka, and Tacke (2014) explored the synthesis of 4-silacyclohexan-1-ones, including those containing silicon protecting groups, as versatile building blocks for further chemical synthesis. This research potentially extends to the synthesis and manipulation of this compound derivatives (Fischer, Burschka, & Tacke, 2014).

Catalytic Dehalogenation Studies

Yuan and Keane (2003) investigated the hydrodechlorination of dichlorophenols over palladium-supported catalysts, which relates to the pathways for modifying chlorophenyl compounds. Although not directly on this compound, this study provides insights into reactions that could affect its structural analogs (Yuan & Keane, 2003).

Antibacterial Activity of Heterocyclic Compounds

Mehta (2016) focused on the synthesis and antibacterial activity of novel heterocyclic compounds containing the 4-chlorophenyl moiety. While not directly examining this compound, the study provides valuable context for understanding how similar structures may exhibit biological activities (Mehta, 2016).

Mécanisme D'action

Target of Action

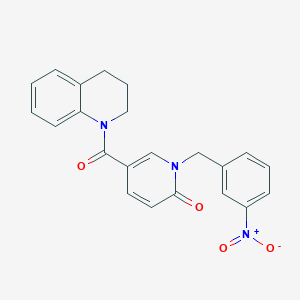

Similar compounds, such as pyrazoline derivatives, have been reported to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They have also been reported to inhibit tyrosine kinases , topoisomerase , tubulin polymerization , and DHODH kinase .

Mode of Action

It’s known that the compound is part of a wide class of quinoline derivatives, which have antioxidant action . The antioxidant action of these compounds is believed to be due to their ability to act as inhibitors of radical chain oxidation of organic compounds .

Biochemical Pathways

It’s known that similar compounds can affect various cellular components negatively through oxidative stress . Oxidative stress can lead to the formation of unstable molecules like malondialdehyde (MDA), a common biomarker for cells and tissue oxidative injury .

Pharmacokinetics

Similar compounds have been reported to have low oral bioavailability due to extensive hepatic first-pass effect . The main route of elimination of these compounds is biliary, with no evidence for enterohepatic recirculation .

Result of Action

Similar compounds have been reported to have diverse pharmacological effects, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Action Environment

It’s known that similar compounds can be affected by various factors such as temperature, ph, and presence of other substances .

Safety and Hazards

Safety data sheets provide information about the potential hazards of similar compounds and the necessary precautions. For instance, the safety data sheet for “4-Chlorophenylboronic acid” indicates that it is harmful if swallowed . Another safety data sheet for “3-Chlorophenyl isocyanate” indicates that it may cause allergy or asthma symptoms or breathing difficulties if inhaled .

Propriétés

IUPAC Name |

4-(3-chlorophenyl)-4-hydroxycyclohexan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO2/c13-10-3-1-2-9(8-10)12(15)6-4-11(14)5-7-12/h1-3,8,15H,4-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXIHJHPNEGAZFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1=O)(C2=CC(=CC=C2)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylacetate](/img/structure/B2758831.png)

![7-(tert-butyl)-1-methyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2758834.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-methyl-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2758843.png)

![4-[butyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2758849.png)

![3-[(Phenylcarbamoyl)amino]butanoic acid](/img/structure/B2758850.png)